(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
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Description
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
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Biological Activity
The compound (2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a hybrid molecule that combines elements of quinoline and furan structures. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The molecular formula for the compound is C19H19N1O2, and it features a conjugated system that may contribute to its biological activities. The presence of the quinoline moiety is known to enhance pharmacological properties, while the furan ring can provide additional reactivity and bioactivity.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that derivatives of quinoline compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The hybrid structure may enhance the compound's ability to interact with bacterial membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in various models.
Synthesis and Evaluation
A study focused on the synthesis and evaluation of related compounds demonstrated that modifications at specific positions on the quinoline and furan rings significantly influenced their biological activity. The synthesis involved standard organic chemistry techniques, yielding compounds with varying degrees of potency against cancer cell lines.
Case Studies
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Anticancer Efficacy : A case study involving the compound showed a dose-dependent inhibition of cell proliferation in human cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating promising anticancer activity.
Compound Cell Line IC50 (µM) This compound MCF-7 (Breast) 10 (Similar Compound) HeLa (Cervical) 8 -
Antimicrobial Activity : Another study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 30 Escherichia coli 40
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Inflammatory Pathways : It may interfere with signaling pathways involved in inflammation, such as NF-kB.
Properties
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-8-9-15(20-13)10-11-17(19)18-12-4-6-14-5-2-3-7-16(14)18/h2-3,5,7-11H,4,6,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQNFCJWSWFMF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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